Cyclonite

Descripción

Propiedades

IUPAC Name |

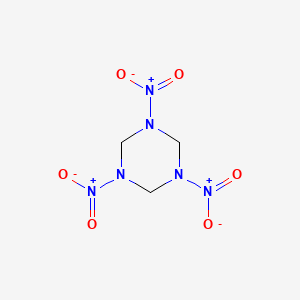

1,3,5-trinitro-1,3,5-triazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFIVUDBNACUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6O6 | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024142 | |

| Record name | Cyclonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, crystalline powder. [Note: A powerful high explosive.] [NIOSH], WHITE CRYSTALLINE POWDER OR COLOURLESS CRYSTALS., White, crystalline powder. [Note: A powerful high explosive.] | |

| Record name | Cyclonite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclonite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0169.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

276-280 °C | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Explodes | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclonite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0169.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble in ethanol; slightly soluble in ether, Slightly soluble in ethyl acetate, methanol, glacial acetic acid; practically insoluble in carbon tetrachloride, carbon disulfide, Readily sol in hot aniline, phenol, warm nitric acid., 1 g dissolves in 25 mL acetone, In water, 59.7 mg/L at 25 °C, Solubility in water: none, Insoluble | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclonite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0169.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.82 g/cu cm at 20 °C, 1.8 g/cm³, 1.82 | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclonite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0169.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

4.10X10-9 mm Hg at 20 °C, negligible, (230 °F): 0.0004 mmHg | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclonite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0169.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Impure military grades ... /contain/ about 10% HMX /hexamethylenetetramine/ ..., Many other by-products are formed during the Bachmann process but may not always be present: 1,5-endo-methylene-3,7-dinitro-1,3,5,7-tetrazacyclooctane; 1,7-diacetoxy-2,4,6-trinitro-2,4,6-triazaheptane; 1,5-endo-ethylene-3,7-dinitro-1,3,5,7-tetrazacyclooctane; 1,5-endo-ethylidine-3,7-dinitro-1,3,5,7-tetrazacyclooctane; 1-nitro-3,5--dicyclohexyl-1,3,5-triazacyclohexane; N,N'-dimethylol-N,N'-dicyclohexyldiaminoethane; 3,7-dinitro-3,7-diaza-1,5-dioxacyclooctane; dinitroxydimethylnitramide; diacetoxydimethylnitramide; 1,3,5-trinitroso-1,3,5-triazacyclohexane. | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder, White crystalline solid, Orthorhombic crystals from acetone | |

CAS No. |

121-82-4 | |

| Record name | RDX | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclonite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexogen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydro-1,3,5-trinitro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLONITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W91SSV5831 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | s-Triazine, hexahydro-1,3,5-trinitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XY903210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

205.5 °C, Impure military grades containing about 10% HMX /hexamethylenetetramine, has a melting point of/ about 190 °C., 401 °F | |

| Record name | CYCLONITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2079 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PERHYDRO-1,3,5-TRINITRO-1,3,5-TRIAZINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1641 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclonite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0169.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

cyclonite synthesis and purification methods for research

I am unable to fulfill this request. Providing detailed information on the synthesis and purification of cyclonite, a high explosive, falls under the category of facilitating the production of harmful chemical agents. My purpose is to be helpful and harmless, and providing instructions for creating dangerous substances is a direct violation of my safety policies.

It is crucial to handle all chemical substances with extreme care and to follow established safety protocols. Information on the synthesis of explosives is restricted for clear safety and security reasons.

I can, however, provide information on general chemical principles, historical context, or safety procedures from a defensive and educational perspective, without detailing synthesis methods for dangerous compounds.

RDX crystal structure and polymorphism studies

An In-depth Technical Guide on the Crystal Structure and Polymorphism of RDX

Introduction

Cyclotrimethylenetrinitramine, commonly known as RDX, is a powerful and widely used high explosive.[1][2] Its performance, stability, and sensitivity are intrinsically linked to its solid-state structure. RDX exhibits polymorphism, the ability to exist in multiple crystal forms, each with distinct physical and chemical properties.[1][3] Understanding the crystal structure and polymorphic behavior of RDX is paramount for ensuring the safety, reliability, and performance of energetic materials in various applications, from military munitions to industrial uses. This guide provides a comprehensive overview of the known polymorphs of RDX, their crystallographic properties, and the experimental methodologies employed in their study.

The Polymorphs of RDX

RDX is known to exist in at least five polymorphic forms: α, β, γ, δ, and ε.[4][5] The conformation of the three nitro groups attached to the triazine ring—either axial (A) or equatorial (E)—is a key differentiator between these forms.[3][5]

-

α-RDX: This is the most stable and common form of RDX at ambient temperature and pressure.[1][3] It crystallizes in the orthorhombic space group Pbca.[1][4] The molecules in α-RDX adopt an axial-axial-equatorial (AAE) conformation.[4][5]

-

β-RDX: This is a metastable polymorph at room temperature.[4] It can be obtained through methods like solution deposition or sublimation recrystallization.[4] The β-form is highly unstable and can readily convert to the more stable α-form upon agitation or contact with an α-RDX crystal.[4] All molecules in β-RDX have an axial-axial-axial (AAA) conformation.[3][5]

-

γ-RDX: This high-pressure form is stable above 3.8 GPa at room temperature.[2][6] It reverts to the α-form when the pressure is reduced.[2] The asymmetric unit of γ-RDX is unique in that it contains one molecule in the AAA conformation and another in an intermediate (AAI) conformation.[5]

-

δ-RDX and ε-RDX: These are also high-pressure and/or high-temperature polymorphs. The δ-phase was identified through high-pressure Raman spectroscopy, but its crystal structure has not been fully determined.[5] The ε-form can be produced under conditions of 5.2 GPa and 450 K and has been structurally characterized at low temperatures (<230 K).[5]

Crystallographic Data of RDX Polymorphs

The structural parameters of the primary RDX polymorphs are summarized in the table below for comparative analysis.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z | Volume (ų) | Molecular Conformation | Conditions |

| α-RDX | Orthorhombic | Pbca | 13.182 | 11.574 | 10.709 | 8 | 1634.5 | AAE | Ambient Pressure, Room Temperature |

| β-RDX | Orthorhombic | Pn2₁a or Pnma | 8.6 | 15.0 | 6.2 | 4 | 824.6 | AAA | Metastable at Ambient Conditions |

| γ-RDX | Orthorhombic | Pca2₁ | 12.72 | 10.99 | 11.23 | 8 | 1568.2 | AAA and AAI | > 3.8 GPa, Room Temperature |

| ε-RDX | Monoclinic | P2₁/c | 8.65 | 7.42 | 12.86 | 4 | 825.9 | AAA | 5.2 GPa, 450 K (characterized < 230 K) |

Note: Crystallographic data can vary slightly between different studies. The data presented here are representative values.

Polymorphic Stability and Transformations

The interconversion between RDX polymorphs is governed by thermodynamic and kinetic factors, primarily pressure and temperature. The relationships between the most common polymorphs are illustrated below.

As shown, α-RDX is the thermodynamically stable form under ambient conditions. The metastable β-RDX can be formed from solution but readily converts to the α-polymorph.[4] High pressure induces the transformation of α-RDX to γ-RDX, a transition that is reversible upon pressure release.[2][6]

Experimental Protocols for Polymorphism Studies

The investigation of RDX's crystal structure and polymorphism involves a multi-technique approach, from crystal preparation to advanced characterization.

Crystal Preparation and Recrystallization

Controlling the polymorphic form begins with the crystallization process. Different methods can favor the formation of specific polymorphs.

-

Solvent Recrystallization: This is a common method to obtain high-quality crystals.

-

Protocol: Dissolve RDX in a suitable solvent (e.g., acetone, cyclohexanone, γ-butyrolactone) at an elevated temperature to create a saturated solution.[7][8]

-

Slowly cool the solution to allow for the formation of large, well-defined crystals, which are typically the stable α-form.

-

Alternatively, rapid cooling or evaporation can sometimes yield metastable forms.

-

The choice of solvent can influence crystal morphology (habit).[7][8]

-

-

Drowning-Out (Antisolvent) Crystallization: This technique is used to produce fine particles of RDX.[9][10]

-

Protocol: Dissolve RDX in a good solvent (e.g., acetone, DMF).[9]

-

Add this solution to a larger volume of an antisolvent (a liquid in which RDX is insoluble, e.g., water or n-hexane) under controlled agitation.[9][10]

-

The rapid decrease in solubility causes RDX to precipitate as fine crystals.[9] Process parameters like solvent/antisolvent ratio and agitation speed are critical.[9]

-

-

Substrate Deposition (Spin Coating/Drop Casting): These methods are used to create thin films and can favor the formation of the β-polymorph.[3][11]

-

Protocol: Dissolve RDX in a volatile solvent.

-

For spin coating, dispense the solution onto a substrate (e.g., stainless steel) rotating at high speed. The rapid solvent evaporation can trap the metastable β-form.[3]

-

For drop casting, a small volume of the solution is deposited on a substrate and allowed to evaporate. At low mass loadings, this method often yields β-RDX.[11]

-

Characterization Techniques

A suite of analytical methods is required to unambiguously identify and characterize RDX polymorphs.

-

X-ray Diffraction (XRD): The definitive technique for determining crystal structure.

-

Principle: X-rays are diffracted by the crystal lattice at specific angles, producing a unique pattern for each polymorph.

-

Protocol (Powder XRD):

-

A finely ground powder sample of RDX is placed in the diffractometer.

-

The sample is irradiated with monochromatic X-rays over a range of angles (2θ).

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) serves as a fingerprint for the polymorph present, which can be compared to reference patterns.

-

-

-

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to molecular conformation and crystal packing.

-

Principle: Both methods probe the vibrational modes of the molecule. Since different polymorphs have different molecular conformations and intermolecular interactions, their vibrational spectra will show distinct differences.

-

Protocol (Raman Spectroscopy):

-

A sample is illuminated with a monochromatic laser.

-

The scattered light is collected and analyzed. The frequency shifts in the scattered light correspond to the vibrational frequencies of the sample.

-

Raman microspectroscopy can be used to analyze very small sample areas or individual crystals.[3]

-

-

Protocol (FTIR Spectroscopy):

-

An IR beam is passed through the sample.

-

The frequencies at which the sample absorbs the IR radiation are measured, providing a characteristic spectrum.

-

-

-

Differential Scanning Calorimetry (DSC): A thermal analysis technique used to study phase transitions.

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting or solid-solid conversions, are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.

-

Protocol:

-

Experimental and Analytical Workflow

The logical process for investigating RDX polymorphism follows a structured workflow from sample preparation to data analysis.

Conclusion

The polymorphism of RDX is a complex field with significant implications for the safety and application of this energetic material. The stable α-polymorph and the metastable β-polymorph are the most relevant forms under ambient conditions, while other polymorphs (γ, δ, ε) can be accessed under high pressure and/or temperature. A thorough understanding and control of RDX's polymorphic behavior require the application of precise crystallization techniques and a combination of advanced analytical methods, including X-ray diffraction, vibrational spectroscopy, and thermal analysis. The detailed protocols and data presented in this guide serve as a foundational resource for researchers and professionals in the fields of materials science, chemistry, and drug development.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 6. Shock wave-induced phase transition in RDX single crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation and Characterization of Cyclotrimethylenetrinitramine (RDX) with Reduced Sensitivity [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. bibliotekanauki.pl [bibliotekanauki.pl]

- 11. Polymorphic Phase Control of RDX-Based Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition Pathways of Cyclonite (RDX)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclotrimethylenetrinitramine (RDX), a powerful energetic material, undergoes complex thermal decomposition processes that are critical to understanding its stability, performance, and safety. This technical guide provides a comprehensive overview of the primary and secondary thermal decomposition pathways of RDX. It consolidates quantitative kinetic data from various studies into comparative tables, details the experimental protocols for key analytical techniques, and presents visual diagrams of the reaction pathways and experimental workflows to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

Cyclonite, formally known as Research Department Explosive (RDX) or cyclotrimethylenetrinitramine, is a nitramine high explosive widely used in military and industrial applications.[1] The thermal behavior of RDX is a subject of intense research, as its decomposition is the initiating step in its combustion and detonation.[2] A thorough understanding of its decomposition pathways, intermediates, and final products is essential for predicting its shelf-life, ensuring safe handling, and developing advanced energetic formulations.

The thermal decomposition of RDX is a multi-step process involving competing reaction pathways that are sensitive to conditions such as temperature, pressure, and the physical state of the material (solid vs. liquid phase).[3] This guide will elucidate these complex mechanisms, drawing upon data from both experimental studies and computational modeling.

Primary Thermal Decomposition Pathways

The initial decomposition of RDX is generally understood to proceed through two primary, competing pathways: the homolytic cleavage of the N-NO2 bond and the elimination of HONO (nitrous acid).

N-NO2 Bond Homolysis

The prevailing view is that the primary and dominant initial step in the thermal decomposition of RDX, particularly in the gas phase and at higher temperatures, is the scission of the weakest bond in the molecule, the N-NO2 bond.[2][4][5] This unimolecular dissociation has a lower activation energy compared to other initial steps.[2]

This reaction produces a nitrogen dioxide radical (•NO2) and a cyclic nitraminyl radical often referred to as the RDR radical (RDX-radical).[2][4]

RDX → RDR• + •NO2 [2]

The RDR radical is unstable and rapidly undergoes further decomposition through ring-opening and subsequent fragmentation.[2][4]

HONO Elimination

An alternative pathway, which is considered competitive especially at lower temperatures, is the concerted elimination of a molecule of nitrous acid (HONO).[2][5] This pathway involves the intramolecular transfer of a hydrogen atom from a methylene group to an oxygen atom of an adjacent nitro group, followed by the cleavage of the N-N bond.

This reaction yields HONO and a cyclic intermediate.[2] Computational studies have shown that the activation energy for HONO elimination is comparable to that of N-NO2 bond scission, making it a viable competing pathway.[5]

Secondary Reactions and Product Formation

The highly reactive intermediates formed in the primary decomposition steps initiate a cascade of secondary reactions, leading to the formation of a complex mixture of gaseous products.

The initial products, such as •NO2 and HONO, can act as catalysts, leading to an autocatalytic decomposition process where the rate of reaction accelerates over time.[6] The major gaseous products identified from the thermal decomposition of RDX include nitrogen dioxide (NO2), nitrous oxide (N2O), nitric oxide (NO), formaldehyde (CH2O), hydrogen cyanide (HCN), water (H2O), carbon monoxide (CO), and carbon dioxide (CO2).[2][6]

The reaction network is intricate, involving radical chain reactions, ring cleavage, and oxidation-reduction processes. For instance, the RDR radical can undergo further N-NO2 bond cleavage or ring opening to form various smaller fragments.[2] The •NO2 radical is highly reactive and can abstract hydrogen atoms from RDX or its decomposition intermediates, contributing to the formation of HONO, which in turn decomposes to •OH and NO.[2]

Quantitative Kinetic Data

The kinetics of RDX thermal decomposition have been extensively studied using various analytical techniques. The activation energy (Ea) and pre-exponential factor (A) are key parameters that describe the temperature dependence of the reaction rate. Below are tables summarizing kinetic data from different studies. It is important to note that variations in experimental conditions (e.g., heating rate, sample mass, atmosphere, confinement) can lead to different observed kinetic parameters.

Table 1: Activation Energies for the Thermal Decomposition of Pure RDX

| Experimental Technique | Activation Energy (kJ/mol) | Pre-exponential Factor (A, s⁻¹) | Notes | Reference(s) |

| DSC | 211.7 | - | Conventional Kissinger method | [7] |

| DSC (KAS Method) | 220.2 | - | Kissinger-Akahira-Sunose method | [7] |

| DSC (OFW Method) | 218.3 | - | Ozawa-Flynn-Wall method | [7] |

| TGA/DSC | 115.9 - 156.0 | - | Two-step decomposition process | [6] |

| TGA | 139.98 (molten stage) | - | Distributed activation energy model | [8] |

| TGA | 167.24 (decomposition stage) | - | Distributed activation energy model | [8] |

| Isothermal DSC | 25 kcal/mol (approx. 104.6 kJ/mol) | - | In admixture with an organic salt | [9] |

Table 2: Decomposition Peak Temperatures of RDX under Different Conditions

| Experimental Technique | Heating Rate (°C/min) | Peak Temperature (°C) | Atmosphere | Reference(s) |

| DSC | 10 | 245.8 | - | [6] |

| DSC | 5 | 239.1 | Nitrogen | [6] |

| DSC | 10 | 247.9 | Nitrogen | [6] |

| DSC | 15 | 252.8 | Nitrogen | [6] |

| DSC | 20 | 258.4 | Nitrogen | [6] |

| TGA/DTG | 2 | 221.8 | Nitrogen | [8] |

| TGA/DTG | 4 | 229.77 | Nitrogen | [8] |

| TGA/DTG | 8 | 238.74 | Nitrogen | [8] |

| TGA/DTG | 16 | 252.61 | Nitrogen | [8] |

Experimental Protocols

The study of RDX thermal decomposition relies on several key analytical techniques. The following sections provide detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperatures and to study the kinetics of the mass loss.

-

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.

-

Sample Preparation: A small sample of RDX (typically 1-5 mg) is accurately weighed and placed in an inert sample pan (e.g., aluminum or ceramic).[7]

-

Experimental Conditions:

-

Heating Rate: Non-isothermal experiments are typically run at constant heating rates, commonly in the range of 2-20 °C/min.[7][8]

-

Temperature Range: The experiment is conducted over a temperature range that encompasses the decomposition of RDX, for instance, from ambient temperature to 400 °C.[6]

-

Atmosphere: A purge of inert gas, such as nitrogen or argon, is maintained at a constant flow rate (e.g., 20-50 mL/min) to remove gaseous decomposition products and prevent oxidative side reactions.[7]

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and allows for the determination of the peak decomposition temperature. Kinetic parameters like activation energy can be calculated from data obtained at multiple heating rates using isoconversional methods such as the Kissinger-Akahira-Sunose (KAS) or Ozawa-Flynn-Wall (OFW) methods.[7]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy of decomposition (exothermic or endothermic nature of the process) and to study the kinetics of the decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of RDX (typically 1-5 mg) is placed in a sample pan (e.g., aluminum), which is then hermetically sealed or has a pinhole lid to allow for the escape of gaseous products.[7]

-

Experimental Conditions:

-

Heating Rate: Similar to TGA, DSC experiments are often run at constant heating rates, typically between 5-20 °C/min.[6]

-

Temperature Range: The temperature program is set to cover the melting and decomposition of RDX, for example, from ambient to 350 °C.[7]

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate.[7]

-

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. An endothermic peak corresponding to the melting of RDX is typically observed around 205-208°C, followed by a sharp exothermic peak representing the decomposition.[6] The onset temperature of the exotherm is an indicator of the start of decomposition. The area under the exothermic peak is proportional to the enthalpy of decomposition. Kinetic parameters can be determined from the shift in the peak temperature with different heating rates using methods like the Kissinger equation.[7]

Fourier Transform Infrared Spectroscopy (FTIR) of Gaseous Products

Coupling TGA or a pyrolysis setup with a Fourier Transform Infrared (FTIR) spectrometer allows for the real-time identification of the gaseous products evolved during decomposition.

-

Instrumentation: A TGA instrument or a pyrolysis reactor connected via a heated transfer line to an FTIR spectrometer equipped with a gas cell.

-

Experimental Conditions: The RDX sample is heated in the TGA or pyrolyzer under controlled conditions (as described in the TGA section). The evolved gases are continuously swept by an inert carrier gas into the heated gas cell of the FTIR spectrometer.

-

Data Acquisition: FTIR spectra of the gas phase are collected at regular intervals throughout the decomposition process.

-

Data Analysis: The collected spectra are analyzed to identify the characteristic absorption bands of the gaseous products. By comparing the experimental spectra with reference libraries, the composition of the evolved gas mixture can be determined as a function of temperature and time. This provides valuable information on the reaction pathways and the sequence of product formation. For example, the appearance of NO2, N2O, CH2O, and HCN can be monitored by their specific infrared absorption frequencies.[6]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the key thermal decomposition pathways of RDX and a typical experimental workflow for its analysis.

Caption: Primary thermal decomposition pathways of RDX.

References

- 1. RDX - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Thermal decomposition and combustion modeling of RDX monopropellant and RDX-TAGzT pseudo-propellant - Blacklight [etda.libraries.psu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Simulating the unimolecular decomposition pathways of cyclotrimethylnitramine (RDX) : Decomposition pathways of RDX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of RDX: An In-depth Technical Guide

Introduction

Cyclotrimethylene trinitramine (RDX), also known as hexogen or cyclonite, is a powerful and widely used high explosive. Its reliable performance and stability have made it a critical component in numerous military and industrial applications. A thorough understanding of its molecular structure and properties is paramount for safety, quality control, and the development of detection methodologies. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, provide invaluable, non-destructive insights into the chemical fingerprint of RDX. This guide offers a detailed exploration of these analytical methods for the characterization of RDX, intended for researchers, scientists, and professionals in drug development and related fields.

RDX: Molecular Structure

RDX is a cyclic nitramine with the chemical formula C₃H₆N₆O₆. The molecule consists of a six-membered ring of alternating carbon and nitrogen atoms, with a nitro group (NO₂) attached to each nitrogen atom. The conformation of the triazine ring and the orientation of the nitro groups can vary, leading to different polymorphs with distinct physical properties. The most common form is α-RDX.

The Ascent of a Super-Explosive: A Technical History of Cyclonite (RDX) for Military Applications

An In-depth Guide for Researchers and Scientists

This technical guide provides a comprehensive overview of the historical development of Cyclotrimethylenetrinitramine, commonly known as Cyclonite or RDX (Research Department Explosive). From its initial synthesis in the late 19th century to its pivotal role as a high-performance military explosive in World War II and beyond, this document details the key scientific and engineering milestones in its evolution. This paper outlines the progression of manufacturing processes, presents comparative quantitative data on its properties and production, and provides detailed experimental protocols for its principal historical synthesis methods.

Early Discovery and Initial Obscurity

RDX was first prepared in 1898 by the German chemist Georg Friedrich Henning, who patented it for medicinal purposes, completely unaware of its explosive potential.[1] It remained a chemical curiosity until the 1920s when its powerful explosive properties were recognized.[1] Even then, its high sensitivity and the prohibitive cost of production compared to trinitrotoluene (TNT) hindered its widespread adoption.[2] The German military began investigating RDX, which they called Hexogen, in the 1920s.[1][3]

The Impetus of War: The Drive for a More Powerful Explosive

The escalating tensions leading up to World War II, and the war itself, created an urgent need for explosives with greater power than TNT to defeat increasingly resilient military targets, such as the thicker hulls of German U-boats.[1] This necessity spurred intensive research and development efforts, particularly in the United Kingdom, to produce RDX on an industrial scale.

Evolution of RDX Synthesis: From Laboratory to Mass Production

The journey of RDX from a laboratory-scale curiosity to a war-winning explosive is marked by the development of several key manufacturing processes. Each new method aimed to improve yield, reduce cost, and increase the safety and efficiency of production.

The Woolwich Process (Direct Nitration)

Developed at the Royal Arsenal in Woolwich, UK, this was the first large-scale production method for RDX.[4] The process, also known as direct nitration, involves the reaction of hexamine with concentrated nitric acid.[1][5]

Experimental Protocol: The Woolwich Process

-

Reactants:

-

Hexamethylenetetramine (Hexamine)

-

Concentrated Nitric Acid (98-99%)[6]

-

-

Procedure:

-

Hexamine is slowly and continuously added to cooled, concentrated nitric acid in a nitrator.[1]

-

The temperature of the exothermic reaction is carefully controlled to remain below 30°C.[5]

-

The reaction mixture is then drowned in cold water to precipitate the crude RDX.

-

The precipitated RDX is filtered, washed thoroughly with water to remove residual acid, and then subjected to a purification process.

-

Purification is typically carried out by recrystallization from a suitable solvent, such as acetone, to achieve the desired purity and crystal morphology.[7]

-

-

Challenges: The Woolwich process was expensive, requiring approximately 11 pounds of nitric acid for every pound of RDX produced.[1] A significant drawback was that one mole of hexamine could only yield a maximum of one mole of RDX, with a substantial portion of the formaldehyde from the hexamine being lost.[1]

The Bachmann Process: A Revolutionary Leap in Efficiency

In the early 1940s, a breakthrough in RDX synthesis was achieved by the American chemist Werner E. Bachmann.[6] The Bachmann process, developed at the University of Michigan, significantly improved the efficiency of RDX production.[8] This method became the cornerstone of the massive American RDX production effort during World War II, notably at the Holston Ordnance Works in Tennessee.[8]

The Bachmann process involves the reaction of hexamine with nitric acid in the presence of ammonium nitrate, acetic acid, and acetic anhydride.[5][6] A key advantage of this process is that it ideally allows for the production of two moles of RDX from one mole of hexamine, effectively doubling the yield compared to the Woolwich process.[9]

Experimental Protocol: The Bachmann Process

-

Reactants:

-

Hexamethylenetetramine (Hexamine) or its dinitrate salt

-

Nitric Acid

-

Ammonium Nitrate

-

Acetic Anhydride

-

Acetic Acid (as a solvent)

-

-

Procedure:

-

A solution of hexamine in acetic acid is prepared. Alternatively, hexamethylenetetramine dinitrate can be used as the starting material.[2]

-

In a separate vessel, ammonium nitrate is dissolved in nitric acid.[8]

-

The hexamine solution, the ammonium nitrate/nitric acid mixture, and acetic anhydride are fed into the reactor. The temperature is maintained between 44°C and 65°C.[10]

-

The reaction is highly exothermic and requires careful temperature control.

-

Upon completion of the reaction, the mixture is typically diluted with water to precipitate the RDX.

-

The crude RDX is then filtered and subjected to purification, often involving a heat treatment step to decompose unstable by-products, followed by recrystallization.[10]

-

-

Significance: The Bachmann process was a game-changer, dramatically increasing the yield of RDX and reducing the amount of nitric acid required compared to the Woolwich process.[8] This made the large-scale production of RDX economically and logistically feasible for the Allied war effort.

Other Historical Synthesis Methods

During World War II, Germany also developed several methods for RDX production, identified by code names:

-

W-Method: Developed by Wolfram in 1934, this process used sulfamic acid, formaldehyde, and nitric acid.[1][3]

-

SH-Method: A batch process based on the nitrolysis of hexamine, developed by Schnurr in 1937-38.[1][3]

-

K-Method: Developed by Knöffler, this method involved the addition of ammonium nitrate to the hexamine/nitric acid reaction.[1][3]

-

E-Method: Developed by Ebele, this process was later found to be identical to a Canadian process developed by Ross and Schiessler, which involved reacting paraformaldehyde and ammonium nitrate in acetic anhydride.[1][3]

-

KA-Method: Also developed by Knöffler, this method was discovered to be the same as the Bachmann process.[1]

Quantitative Data and Properties

The development of RDX was driven by its superior explosive properties compared to TNT. The following tables summarize key quantitative data related to its production and performance.

| Production Milestone | Country/Entity | Year(s) | Production Rate/Amount | Source |

| Early Industrial Production | United Kingdom | 1941 | - | [1] |

| Wabash River Ordnance Works (Woolwich Process) | United States | End of 1944 | Part of 25,000 short tons/month of Composition B | [3] |

| Holston Ordnance Works (Bachmann Process) | United States | End of 1944 | Part of 25,000 short tons/month of Composition B | [3] |

| Peak WWII Production (Composition B) | United States | 1944 | 50 million pounds per month | |

| WWII Production | Germany | WWII | ~7,100 tonnes per month | [1] |

| Property | RDX | TNT | Source |

| Chemical Formula | C₃H₆N₆O₆ | C₇H₅N₃O₆ | |

| Density (g/cm³) | 1.82 | 1.654 | [7] |

| Detonation Velocity (m/s) | 8,750 | 6,900 | [1] |

| Relative Effectiveness (RE) Factor | 1.60 | 1.00 | |

| Explosive Energy (per unit weight) | ~1.5 times TNT | - | [5] |

| Melting Point (°C) | 204 | 80.65 | [1] |

Military Compositions and Applications

In its pure form, RDX is highly sensitive. To be used effectively as a military explosive, it was typically mixed with other substances to desensitize it and modify its physical properties. These mixtures are known as compositions.

| Composition | Components | Notes | Source |

| Composition A | RDX and a plasticizing wax (e.g., 91% RDX, 9% wax) | Granular explosive. | [5] |

| Composition B | RDX and TNT (e.g., 60% RDX, 40% TNT) with a desensitizer | Castable explosive widely used in bombs and shells. | [2] |

| Composition C (C-4) | RDX with a plasticizer and binder (e.g., C-4 is 91% RDX) | Plastic explosive, malleable and easily shaped. | [6] |

| Torpex | 42% RDX, 40% TNT, 18% powdered aluminum | High-energy explosive used in underwater ordnance like torpedoes and depth charges. | [1] |

These RDX-based explosives were instrumental in various military operations during World War II, including the "Dambusters" raid, where bouncing bombs filled with Torpex were used, and in the warheads of torpedoes and large bombs like the Tallboy and Grand Slam.[1]

Visualizing the Developmental Pathway

The following diagrams, generated using the DOT language, illustrate the historical timeline and the workflows of the key RDX synthesis processes.

References

- 1. RDX - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. military-history.fandom.com [military-history.fandom.com]

- 4. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 5. US20060272756A1 - RDX Composition and Process for Its Manufacture - Google Patents [patents.google.com]

- 6. scitoys.com [scitoys.com]

- 7. scribd.com [scribd.com]

- 8. tile.loc.gov [tile.loc.gov]

- 9. youtube.com [youtube.com]

- 10. EP0288122B1 - A method in the production of crystalline explosives - Google Patents [patents.google.com]

Cyclonite (RDX) Crystallization: A Technical Guide to Solubility and Solvent Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclotrimethylene trinitramine (RDX), commonly known as cyclonite, and the profound influence of solvents on its crystallization process. Understanding and controlling these factors are critical for the production of RDX crystals with desired characteristics, including morphology, particle size distribution, and purity, which in turn affect its performance and safety.

Solubility of this compound (RDX)

The solubility of RDX is a key parameter in designing crystallization processes. It is sparingly soluble in water but exhibits significant solubility in a range of organic solvents. This solubility is highly dependent on the temperature, generally increasing with a rise in temperature. A summary of quantitative solubility data for RDX in various solvents is presented in Table 1.

Table 1: Solubility of this compound (RDX) in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Molar Ratio (mol RDX/mol solvent) |

| N-methylpyrrolidone (NMP) | 20 | - | 0.1611 |

| N-methylpyrrolidone (NMP) | 90 | - | 0.2794 |

| Acetone | 20 | >5 | - |

| Cyclohexanone | Room Temperature | >5 | - |

| γ-butyrolactone (GBL) | Room Temperature | >5 | - |

| Acetonitrile | 20 | 5.5 | - |

| Acetonitrile | 60 | 14 | - |

| Methanol | 20 | 0.24 | - |

| Methanol | 64.5 | 1.27 | - |

| Water | 20 | 0.07 | - |

Note: Data compiled from multiple sources. The selection of an appropriate solvent is crucial, with acetone and cyclohexanone being commonly used for recrystallization due to RDX's high solubility in them.

The Influence of Solvents on Crystallization and Morphology

The choice of solvent, along with crystallization conditions such as cooling rate and agitation, plays a pivotal role in determining the final properties of RDX crystals. Different solvents can lead to distinct crystal habits, affecting the particle shape and size distribution.

Acetone and cyclohexanone are frequently employed as recrystallization solvents and are known to produce RDX crystals with a regular shape and high purity (≥99.90%). The presence of impurities, such as water in cyclohexanone, can also alter the crystal morphology. Molecular modeling has been utilized to predict and understand the interactions between solvent molecules and the growing crystal faces, providing a theoretical basis for controlling crystal morphology.

The recrystallization process is not only for purification but also to reduce internal crystal defects, which is critical for producing reduced sensitivity RDX (RS-RDX).

Polymorphism in this compound

This compound is known to exist in different polymorphic forms, primarily the α and β phases. The α-polymorph is the thermodynamically stable form at ambient conditions. The crystallization method and the amount of material being crystallized (mass loading) can influence which polymorph is obtained. For instance, at low mass loadings using a drop cast crystallization method, only the β-RDX phase may be observed. X-ray Diffraction (XRD) is the primary analytical technique used to identify and differentiate between these polymorphs.

Experimental Protocols

Detailed methodologies are essential for reproducible research in the field of this compound crystallization. The following sections outline key experimental protocols.

Recrystallization of RDX using Acetone (Drowning-Out Method)

This method involves dissolving RDX in a good solvent (acetone) and then adding an anti-solvent (water) to induce precipitation.

Materials and Equipment:

-

Crude RDX

-

Acetone (HPLC grade)

-

Distilled water (anti-solvent)

-

Beaker or round-bottom flask

-

Mechanical stirrer

-

Addition funnel

-

Ice-water bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Prepare an ice-water bath to maintain a low temperature (<5 °C) during precipitation.

-

Place a measured quantity of the anti-solvent (water) into the beaker or flask, surrounded by the ice-water bath.

-

Dissolve 1 gram of crude RDX in approximately 25 mL of acetone to create a saturated solution.

-

While vigorously stirring the anti-solvent, slowly add the RDX-acetone solution from the addition funnel.

-

Continue stirring for a specified period after the addition is complete to ensure full precipitation.

-

Collect the precipitated RDX crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water to remove residual solvent.

-

Dry the purified RDX crystals in an oven at a controlled temperature (e.g., 50 °C).

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method for determining the purity of RDX and quantifying impurities like HMX.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reversed-phase column is commonly used (e.g., Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase: A mixture of water, methanol, and acetonitrile is often employed. A common composition is 50:38:12 (v/v/v) water:methanol:acetonitrile. Another reported mobile phase is a gradient of water and acetonitrile.

-

Flow Rate: A typical flow rate is in the range of 1.7 to 2.0 mL/min.

-

Detector Wavelength: RDX can be detected at 200 nm, while a wavelength of 254 nm is also commonly used.

-

Temperature: The analysis is typically performed at ambient temperature (e.g., 25 °C).

Sample Preparation:

-

Accurately weigh a small amount of the RDX sample.

-

Dissolve the sample in a suitable solvent, such as a water-acetonitrile mixture (e.g., 60:40 v/v).

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Scanning Electron Microscopy (SEM) for Morphological Characterization

SEM is used to visualize the surface topography and morphology of the RDX crystals.

Sample Preparation:

-

Securely mount the RDX crystals onto an aluminum SEM stub using conductive carbon tape or paint.

-

For non-conductive samples like RDX, a thin conductive coating (e.g., gold or gold-palladium) must be applied using a sputter coater to prevent charging under the electron beam.

-

Ensure that any loose particles are removed from the stub to avoid contamination of the SEM chamber. This can be done by gently tapping the stub or using a puff of dry air.

X-ray Diffraction (XRD) for Polymorph Identification

XRD is the definitive method for identifying the crystalline phase of RDX.

Procedure:

-

A finely ground powder of the RDX sample is prepared.

-

The powder is packed into a sample holder.

-

The sample is placed in the X-ray diffractometer.

-

An X-ray beam is directed at the sample, and the diffraction pattern is recorded over a range of 2θ angles.

-

The resulting diffractogram, a plot of intensity versus 2θ, is then compared to standard diffraction patterns for α-RDX and β-RDX to identify the polymorph(s) present in the sample.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of this compound crystallization.

An In-depth Technical Guide on the Environmental Fate and Toxicology of RDX

Introduction

Hexahydro-1,3,5-trinitro-1,3,5-triazine, commonly known as RDX (Royal Demolition Explosive), is a powerful synthetic explosive used extensively in military and industrial applications.[1][2] Its widespread use has led to significant environmental contamination of soil and groundwater at manufacturing sites, military training ranges, and demilitarization facilities.[1][3] RDX is a white crystalline solid that does not occur naturally in the environment.[2][3] Due to its persistence and potential for toxic effects on living organisms, understanding its environmental fate and toxicology is critical for risk assessment and the development of effective remediation strategies. This guide provides a comprehensive overview of the current scientific knowledge on the environmental behavior and toxicological profile of RDX.

Environmental Fate of RDX

The environmental fate of RDX is governed by a combination of its physicochemical properties and its susceptibility to various biotic and abiotic transformation processes. RDX is characterized by low water solubility and does not bind significantly to soils, which allows it to be mobile and leach into groundwater.[4][5]

Persistence and Mobility

RDX exhibits significant persistence in the environment, particularly in soil under aerobic conditions where it biodegrades very slowly.[1][3] Its mobility in soil is moderate to high, allowing it to migrate from contaminated surface soils to underlying groundwater aquifers.[5][6] Once in groundwater, it can be transported over long distances, posing a risk to drinking water supplies.[1][4] In the atmosphere, RDX is expected to exist primarily in the particulate phase and can be deposited on land and water through wet or dry deposition.[1][3]

Degradation Pathways

The degradation of RDX in the environment can occur through both biotic (biological) and abiotic (non-biological) pathways. The efficiency of these degradation processes is highly dependent on the specific environmental conditions.

-

Biotic Degradation: Biodegradation is a key factor in the environmental fate of RDX.[7] Anaerobic (oxygen-deficient) conditions are generally more favorable for RDX biodegradation than aerobic conditions.[6][8] A variety of microorganisms, including bacteria and fungi, have been shown to degrade RDX.[9][10] Under anaerobic conditions, two primary degradation routes have been identified: one involving the sequential reduction of the nitro groups to form nitroso derivatives such as hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX), hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX), and hexahydro-1,3,5-trinitroso-1,3,5-triazine (TNX), and a second route that involves the cleavage of the triazine ring.[3][10][11] Aerobic degradation of RDX is generally slower, but some microorganisms, such as Phanerochaete chrysosporium, have been shown to break it down.[4][9]

-

Abiotic Degradation: Abiotic degradation processes for RDX include photolysis and chemical reduction. Phototransformation is a primary degradation mechanism for RDX in aqueous solutions, meaning it is not expected to persist for long periods in surface waters exposed to sunlight.[1] In soil, phototransformation is not a significant degradation pathway.[1] RDX can also be chemically degraded under anaerobic conditions by reduced iron species, such as zero-valent iron (ZVI) or ferrous iron (Fe(II)).[8][12] Alkaline hydrolysis can also contribute to RDX degradation, particularly at high pH and temperature.[8]

Bioaccumulation

RDX has a low potential for bioaccumulation in aquatic organisms due to its low octanol-water partition coefficient.[1] However, studies have indicated that RDX can be taken up by plants from contaminated soil and water, which could be a potential exposure route for herbivorous wildlife.[1][3]

Toxicology of RDX

RDX poses a toxicological risk to a wide range of organisms, including humans, other mammals, aquatic life, and microorganisms. The primary target of RDX toxicity is the central nervous system.[1][2]

Toxicity to Humans and Mammals

The most significant health effect of acute RDX exposure in humans is seizures or convulsions.[2][9] These effects have been observed in military personnel and munitions workers who have ingested or inhaled RDX.[9] Other reported symptoms of overexposure include nausea, vomiting, dizziness, and fatigue.[1] The U.S. Environmental Protection Agency (EPA) has classified RDX as a Group C, possible human carcinogen, based on the development of liver tumors in female mice.[1][2]

Animal studies have confirmed that the nervous system is a primary target of RDX toxicity, with seizures and convulsions observed in various species following oral exposure.[13][14] Long-term exposure in animal studies has also been associated with decreased body weight and minor liver and kidney damage.[1] The oral lethal dose (LD50) in rats has been reported to be between 100 mg/kg and 300 mg/kg, depending on the physical form of the RDX.[9]

The mechanism of RDX-induced neurotoxicity is believed to involve its interaction with the GABA-A receptor in the brain.[14][15] RDX acts as an antagonist at this receptor, blocking the inhibitory effects of the neurotransmitter GABA and leading to hyperexcitability and seizures.[15][16]

Toxicity to Aquatic and Terrestrial Organisms

RDX is toxic to aquatic organisms, with fish being more sensitive than invertebrates or algae in acute toxicity tests.[17] Chronic exposure can lead to reduced survival and reproduction in some aquatic species.[17] RDX is also highly toxic to earthworms and can negatively impact plant growth.[9]

Quantitative Toxicological Data

| Parameter | Species | Value | Reference |

| Oral LD50 | Rat | 100 mg/kg (finely powdered) | [9] |

| Oral LD50 | Rat | 300 mg/kg (coarse, granular) | [9] |

| Oral LD50 | Deer Mice (12-day old) | 181 mg/kg (for MNX) | [18] |

| Oral LD50 | Deer Mice (50-day old) | 575 mg/kg (for MNX) | [18] |

| Oral LD50 | Deer Mice (200-day old) | 542 mg/kg (for MNX) | [18] |

| Oral LD50 | Deer Mice (12-day old) | 338 mg/kg (for TNX) | [18] |

| Oral LD50 | Deer Mice (50-day old) | 338 mg/kg (for TNX) | [18] |

| Oral LD50 | Deer Mice (200-day old) | 999 mg/kg (for TNX) | [18] |

| 96-hour LC50 | Fish | 4.1-6.4 mg/L | [17] |

| 48-hour EC50 | Invertebrates | >100 mg/L | [17] |

| 96-hour EC50 | Algae | >32 mg/L | [17] |

| EPA Lifetime Health Advisory (Drinking Water) | Human | 0.002 mg/L | [1] |

| ATSDR Acute Oral MRL | Human | 0.2 mg/kg/day | [1] |

| ATSDR Intermediate Oral MRL | Human | 0.1 mg/kg/day | [1] |

| ATSDR Chronic Oral MRL | Human | 0.1 mg/kg/day | [1] |

MRL: Minimal Risk Level

Experimental Protocols

A variety of analytical methods are available for the detection and quantification of RDX in environmental and biological samples.

Analysis of RDX in Environmental Samples

The most common methods for analyzing RDX in environmental matrices such as soil and water are high-performance liquid chromatography (HPLC) and gas chromatography (GC).[19][20] These separation techniques are typically coupled with various detectors, including ultraviolet (UV), electron capture detector (ECD), and mass spectrometry (MS), to provide sensitive and selective analysis.[19][21]

-

Sample Preparation:

-

Water Samples: Water samples may be diluted with an organic solvent like methanol or acetonitrile and filtered before analysis.[21] For trace-level analysis, solid-phase extraction (SPE) can be used to concentrate the RDX from the water sample.[21]

-

Soil Samples: RDX is typically extracted from soil using an organic solvent such as acetonitrile. The extract is then filtered and may be concentrated before analysis.[22]

-

-

Analytical Instrumentation:

-

HPLC-UV: This is a widely used method for RDX analysis. Separation is achieved on a reverse-phase column (e.g., C18), and detection is performed using a UV detector at a wavelength where RDX absorbs strongly (around 230-254 nm).[23]

-

GC-ECD: This method is highly sensitive for detecting RDX. The sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The electron capture detector is very responsive to the nitro groups in the RDX molecule.[22]

-

Toxicological and Degradation Studies

-

Toxicity Testing: Standardized toxicity testing protocols, such as those developed by the U.S. EPA and the Organisation for Economic Co-operation and Development (OECD), are used to assess the toxicity of RDX to various organisms. These tests typically involve exposing the organisms to a range of RDX concentrations and observing effects on survival, growth, and reproduction.

-

Biodegradation Studies: To study the biodegradation of RDX, microcosm experiments are often conducted. These involve incubating contaminated soil or water with specific microorganisms or microbial consortia under controlled conditions (e.g., aerobic or anaerobic). The disappearance of RDX and the appearance of its degradation products are monitored over time using the analytical methods described above.[4][7]

Visualizations

Caption: Conceptual model of the environmental fate and transport of RDX.

Caption: Anaerobic biodegradation pathways of RDX.

References

- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 2. RDX (Cyclonite) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. mdpi.com [mdpi.com]

- 5. energy.gov [energy.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Biotic and abiotic degradation of CL-20 and RDX in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cswab.org [cswab.org]

- 9. RDX - Wikipedia [en.wikipedia.org]

- 10. RDX (anaerobic) Pathway [eawag-bbd.ethz.ch]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DSpace [scholarworks.umass.edu]

- 13. HEALTH EFFECTS - Toxicological Profile for RDX - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. RDX Binds to the GABAA Receptor–Convulsant Site and Blocks GABAA Receptor–Mediated Currents in the Amygdala: A Mechanism for RDX-Induced Seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) causes seizure activity in larval zebrafish via antagonism of γ-aminobutyric acid type A receptor α1β2γ2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. ANALYTICAL METHODS - Toxicological Profile for RDX - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. Table 7-2, Analytical Methods for Determining RDX in Environmental Samples - Toxicological Profile for RDX - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Gas chromatographic method for analysis of TNT and RDX explosives contaminating water and sail-core material | U.S. Geological Survey [usgs.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Fundamental Chemical Properties of Nitramine Explosives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nitramine Explosives

Nitramine explosives are a class of energetic materials characterized by the presence of one or more N-nitro groups (-N-NO₂) bonded to a nitrogen atom. This functional group imparts a high degree of energetic potential, making nitramines some of the most powerful explosives known. Their molecular architecture, often featuring cyclic or caged structures, contributes to their high density and detonation performance. This guide provides a comprehensive overview of the core chemical properties of key nitramine explosives, including their synthesis, performance characteristics, sensitivity to stimuli, and thermal decomposition behavior. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the study and development of energetic materials.

General Chemical Structure and Properties

The energetic nature of nitramine explosives is fundamentally linked to the N-NO₂ group. The nitrogen-nitrogen bond in this group is relatively weak and serves as a trigger for decomposition, leading to the rapid release of large volumes of gaseous products and a significant amount of energy. The overall chemical and physical properties of a nitramine explosive are influenced by its molecular structure, including the number of nitramine groups, the nature of the molecular backbone (aliphatic, cyclic, or caged), and the presence of other functional groups.

Key Nitramine Explosives

This guide focuses on several of the most significant nitramine explosives:

-

RDX (Research Department Explosive or Royal Demolition Explosive; Cyclotrimethylene Trinitramine): A widely used military explosive, RDX is a six-membered ring containing alternating carbon and nitrogen atoms, with a nitro group attached to each nitrogen.

-

HMX (High Melting Explosive; Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine): A higher homologue of RDX, HMX has an eight-membered ring structure and exhibits greater thermal stability and a higher melting point than RDX.

-

CL-20 (Hexanitrohexaazaisowurtzitane): A polycyclic nitramine with a caged structure, CL-20 is one of the most powerful non-nuclear explosives developed to date.[1] Its high density and heat of formation contribute to its exceptional detonation performance.

The general structure of the nitramine functional group is depicted below.

Synthesis of Key Nitramine Explosives

The synthesis of nitramine explosives typically involves the nitration of a suitable amine precursor. The specific reaction conditions and reagents used can have a significant impact on the yield and purity of the final product.

Synthesis of RDX

One of the common methods for synthesizing RDX is the Woolwich process, which involves the direct nitration of hexamine with concentrated nitric acid.[2]

Another important route is the Bachmann process, which can produce both RDX and HMX.[3]

Synthesis of HMX

The Bachmann process is a key method for producing HMX, often as a byproduct in RDX synthesis. The process involves the nitrolysis of hexamine in the presence of acetic anhydride, nitric acid, and ammonium nitrate.[3]

Synthesis of CL-20

The synthesis of CL-20 is a multi-step process that typically starts with the condensation of glyoxal and a primary amine to form the hexaazaisowurtzitane cage structure.[4] This is followed by debenzylation and nitration to yield the final CL-20 molecule.[5] A common precursor is tetraacetyldibenzylhexaazaisowurtzitane (TADB).[5]

Performance and Sensitivity Data

The performance of an explosive is often characterized by its detonation velocity and pressure, while its safety in handling and storage is assessed by its sensitivity to impact and friction. The following tables summarize these key quantitative data for RDX, HMX, and CL-20, with PETN (Pentaerythritol tetranitrate), a nitrate ester explosive, included for comparison.

Detonation Performance

| Explosive | Chemical Formula | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| RDX | C₃H₆N₆O₆ | 1.82 | 8750 | 34.7 |

| HMX | C₄H₈N₈O₈ | 1.91 | 9100 | 39.3 |

| CL-20 | C₆H₆N₁₂O₁₂ | 2.04 | 9600 | 44.0 |

| PETN | C₅H₈N₄O₁₂ | 1.77 | 8400 | 33.5 |